2-Fluoro-3-(trifluoromethyl)phenylurea
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Overview
Description
2-Fluoro-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylureas.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluoro and trifluoromethyl groups enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)phenylurea
- 2-Fluoro-4-(trifluoromethyl)phenylurea
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-3-(trifluoromethyl)phenylurea is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C8H6F4N2O |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
UQWICPCHLMVRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)N)F)C(F)(F)F |
Origin of Product |
United States |
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